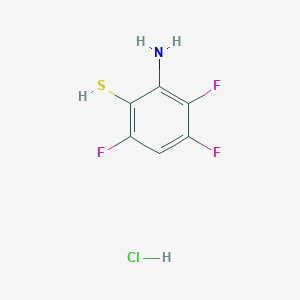
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Cat. No. B3348210
Key on ui cas rn:
158898-57-8
M. Wt: 215.62 g/mol
InChI Key: RREODNYNAPILHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06214991B1
Procedure details


A solution of 4,5,7-trifluoro-2-methylbenzothiazole (25.0 g, 123 mmol) in ethylene glycol (310 mL, 0.4 M) and 30% aq. NaOH (310 mL, 0.4 M) was degassed using a nitrogen stream then heated to a gentle reflux (125° C.) for 3 h. The solution was cooled to 0° C. and acidified to pH 3-4 using conc. HCl (appox. 200 mL). The solution was extracted with ether (750 mL) and washed with water (200 mL). The organic layer was dried over Na2SO4, filtered and treated with 2,2-di-tert-butyl-4-methylphenol (0.135 g, 0.5 mol %). After concentrating to dryness, the crude product was dissolved in anhydrous methanol (200 mL) and treated with an HCl solution in 1,4-dioxane (37 mL, 4 N, 148 mmol). The resulting mixture was concentrated to dryness, triturated with isopropylether (100 mL) and filtered to give 2-amino-3,4,6-trifluorothiophenol hydrochloride (19.3 g, 73%) as a light brown solid that was used without further purification. mp. 121-124° C.; Rf 0.43 (30% ethyl acetate in heptane); Anal. Calcd for C6H5ClF3NS: C, 33.42; H, 2.34; N, 6.50; S, 14.87. Found C, 33.45; H, 2.27; N, 6.48; S, 14.96.






Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]2[N:8]=C(C)[S:10][C:6]=2[C:5]([F:12])=[CH:4][C:3]=1[F:13].[ClH:14].O1CCOCC1>C(O)CO.[OH-].[Na+]>[ClH:14].[NH2:8][C:7]1[C:2]([F:1])=[C:3]([F:13])[CH:4]=[C:5]([F:12])[C:6]=1[SH:10] |f:4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C2=C1N=C(S2)C)F)F
|
|
Name
|
|
|
Quantity
|
310 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
310 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then heated to
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 0° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with ether (750 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 2,2-di-tert-butyl-4-methylphenol (0.135 g, 0.5 mol %)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude product was dissolved in anhydrous methanol (200 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with isopropylether (100 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC1=C(C(=CC(=C1F)F)F)S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.3 g | |
| YIELD: PERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
